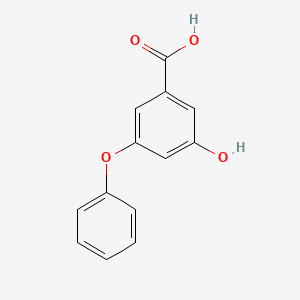

3-Hydroxy-5-phenoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63987-26-8 |

|---|---|

Molecular Formula |

C13H10O4 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

3-hydroxy-5-phenoxybenzoic acid |

InChI |

InChI=1S/C13H10O4/c14-10-6-9(13(15)16)7-12(8-10)17-11-4-2-1-3-5-11/h1-8,14H,(H,15,16) |

InChI Key |

GKQLQDUERYLMCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Approaches of 3 Hydroxy 5 Phenoxybenzoic Acid

Established Synthetic Methodologies for 3-Hydroxy-5-phenoxybenzoic Acid

The synthesis of this compound, a significant chemical intermediate, is approached through various established methodologies. These methods range from direct synthesis routes to the application of specialized coupling reactions, each with its own set of reaction conditions and optimization strategies.

Direct Synthesis Routes and Reaction Optimization

Direct synthesis of this compound can be achieved through several pathways. One common method involves the hydrolysis of a corresponding ester or nitrile precursor. Another approach is the oxidation of a corresponding toluene (B28343) derivative. The efficiency of these direct routes is often enhanced through careful optimization of reaction parameters such as temperature, pressure, and the choice of solvent and catalyst. For instance, a process for preparing 3-hydroxybenzoic acid involves reacting sulphophthalic acids with an alkali metal hydroxide (B78521) at temperatures between 200°C and 300°C and pressures of 10 to 30 bars. google.com

Reaction optimization is crucial for maximizing yield and purity. This can involve the systematic variation of reaction conditions. For example, in the synthesis of related hydroxybenzoic acids, monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time. d-nb.info The workup procedure, including neutralization, extraction, and drying steps, also plays a significant role in the final product quality. d-nb.info

Application of Specific Coupling Reactions and Catalysis

Modern organic synthesis frequently employs coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and the synthesis of this compound and its precursors is no exception. The Ullmann and Buchwald-Hartwig reactions are particularly relevant in this context.

Ullmann Reaction: The Ullmann condensation is a classical method for forming carbon-oxygen bonds, typically involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). organic-chemistry.orgmdpi.com In the context of this compound, this could involve the coupling of a substituted phenoxide with an aryl halide. organic-chemistry.org The reaction often requires high temperatures, but recent advancements have introduced milder conditions through the use of specific ligands and catalysts. organic-chemistry.orgnih.gov For example, the use of copper(I) compounds can facilitate the reaction at more moderate temperatures. organic-chemistry.org The choice of ligand, such as picolinic acid, can be critical for the successful coupling of sterically hindered phenols and aryl halides. nih.gov

Buchwald-Hartwig Amination: While primarily known for forming carbon-nitrogen bonds, the principles of palladium-catalyzed cross-coupling, central to the Buchwald-Hartwig amination, are also applicable to the formation of carbon-oxygen bonds, which is a key step in synthesizing the phenoxy moiety of the target molecule. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the use of a palladium catalyst and a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol or phenol. wikipedia.orgalfa-chemistry.com The mechanism proceeds through an oxidative addition, association of the alcohol, deprotonation, and reductive elimination. wikipedia.orgalfa-chemistry.comyoutube.com The development of various generations of phosphine ligands, such as bidentate and sterically hindered ligands, has significantly expanded the scope and efficiency of these reactions. wikipedia.orgyoutube.com

The table below summarizes key aspects of these coupling reactions.

| Coupling Reaction | Catalyst | Ligand Examples | Key Features |

| Ullmann Reaction | Copper (Cu) | Proline, Picolinic Acid | Forms C-O bonds; traditionally high temperatures, but milder conditions are possible with appropriate ligands. organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Coupling | Palladium (Pd) | BINAP, DPPF, Brettphos | Forms C-N and C-O bonds; versatile with a wide range of substrates and functional group tolerance. wikipedia.orgyoutube.com |

Design and Synthesis of Novel this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of novel derivatives. These modifications are aimed at exploring new chemical spaces and generating compounds with unique properties.

Ester, Amide, and Carboxylic Acid Analogues

The carboxylic acid and hydroxyl functional groups of this compound are readily derivatized to form esters, amides, and other carboxylic acid analogues.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using H₂SO₄) or by coupling the corresponding acid chloride with an alcohol. d-nb.info Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in

Amidation: Amides are typically prepared by activating the carboxylic acid, for instance, by converting it to an acid chloride, which then reacts with an amine. google.comnih.gov Alternatively, coupling reagents can directly facilitate the reaction between the carboxylic acid and an amine. tandfonline.comjmb.or.kr The succinimidyl ester method is another effective approach for synthesizing amide conjugates. tandfonline.com

Carboxylic Acid Analogues: Modifications to the carboxylic acid group can lead to a variety of analogues. For example, reduction can yield the corresponding alcohol, while other transformations can introduce different functional groups.

The table below provides examples of synthetic methods for these derivatives.

| Derivative Type | Synthetic Method | Reagents |

| Esters | Fischer Esterification | Alcohol, H₂SO₄ d-nb.info |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP rasayanjournal.co.in | |

| Amides | Acid Chloride Route | SOCl₂ or (COCl)₂, Amine d-nb.infogoogle.com |

| Coupling Reagent | Amine, DCC/DMAP rasayanjournal.co.intandfonline.com | |

| Succinimidyl Ester Method | N-Hydroxysuccinimide, Amine tandfonline.com |

Conjugated Structures and Hybrid Molecules

The this compound backbone can be incorporated into larger, more complex molecules, including conjugated structures and hybrid molecules. These are often designed to combine the properties of the parent molecule with those of other chemical entities. For instance, it can be conjugated with other bioactive molecules, such as phenazine-1-carboxylic acid, to create novel compounds. d-nb.info The synthesis of these conjugates often involves the formation of an ester or amide linkage between the two molecular components. d-nb.infotandfonline.com Hybrid molecules can also be synthesized by linking 3-hydroxybenzoic acid derivatives to other aromatic or heterocyclic systems. rasayanjournal.co.in

Utilization as a Synthetic Precursor for Advanced Chemical Scaffolds

This compound and its derivatives are valuable precursors for the construction of more complex chemical scaffolds, particularly heterocyclic compounds. nih.govfrontiersin.org The functional groups present on the molecule provide reactive handles for intramolecular and intermolecular cyclization reactions. For example, derivatives can be used to synthesize triazolothiadiazines, oxadiazoles, and other heterocyclic systems. nih.gov The synthesis of these advanced scaffolds often involves a multi-step sequence starting from a derivatized this compound core. nih.gov The versatility of this precursor allows for the generation of a diverse range of complex molecules with potential applications in various fields of chemical research.

Metabolic Pathways and Biotransformation Research of 3 Hydroxy 5 Phenoxybenzoic Acid

Identification and Characterization as a Transformation Product

Formation as a Metabolite of Pyrethroid Insecticides (e.g., from 3-Phenoxybenzoic Acid)

3-Hydroxy-5-phenoxybenzoic acid is recognized as a metabolite originating from the biotransformation of synthetic pyrethroid insecticides. researchgate.netnih.govmedchemexpress.com Pyrethroids, widely used in agriculture and public health, are esters that, upon entering the human body, are rapidly metabolized. nih.govinformahealthcare.comresearchgate.net The initial and major metabolic step for many pyrethroids, such as permethrin, cypermethrin, and deltamethrin, is the hydrolysis of the central ester bond. informahealthcare.comresearchgate.net This cleavage is primarily carried out by carboxylesterases found in the liver and other tissues. nih.govmsstate.eduresearchgate.net

This hydrolysis yields a carboxylic acid and an alcohol. For pyrethroids containing a 3-phenoxybenzyl moiety, this process liberates 3-phenoxybenzyl alcohol and a corresponding acid. researchgate.net The 3-phenoxybenzyl alcohol is then further oxidized to form 3-phenoxybenzoic acid (3-PBA). researchgate.netebi.ac.uk Subsequently, 3-PBA can undergo further metabolic transformations, including hydroxylation, which can lead to the formation of this compound. While 4'-hydroxy-3-phenoxybenzoic acid is a major hydroxylation product, other hydroxylated forms can also be produced. nih.govnih.gov Therefore, this compound is considered a downstream metabolite in the complex pathway of pyrethroid degradation in mammals. nih.gov

The presence of 3-PBA and its derivatives, including hydroxylated forms, in urine is a reliable biomarker for assessing human exposure to pyrethroid insecticides. researchgate.netrupahealth.comnih.gov

Metabolomic Profiling and Identification of Precursor Compounds

Metabolomic profiling studies play a crucial role in identifying the precursor compounds that lead to the formation of this compound. These studies analyze biological samples, such as urine and blood, to detect and quantify a wide range of metabolites. rupahealth.com Through these analyses, a clear metabolic link has been established between exposure to various pyrethroid insecticides and the subsequent appearance of 3-PBA and its hydroxylated metabolites. researchgate.netnih.gov

The primary precursor to this compound is 3-phenoxybenzoic acid (3-PBA). researchgate.netnih.gov 3-PBA itself is a major metabolite of a significant number of commercially important pyrethroid insecticides. informahealthcare.comnih.gov

Table 1: Pyrethroid Insecticides Leading to the Formation of 3-Phenoxybenzoic Acid (3-PBA)

| Pyrethroid Insecticide | Reference |

| Permethrin | researchgate.netinformahealthcare.com |

| Cypermethrin | researchgate.netnih.govinformahealthcare.com |

| Deltamethrin | researchgate.netnih.govinformahealthcare.com |

| Cyfluthrin | nih.gov |

| Esfenvalerate | nih.govinformahealthcare.com |

| Fluvalinate | informahealthcare.com |

| Cyphenotrin | informahealthcare.com |

| d-Phenothrin | informahealthcare.com |

The detection of this compound in metabolomic studies serves as an indicator of exposure to these precursor pyrethroids and the subsequent metabolic processing of 3-PBA. rupahealth.comdtu.dk

Enzymatic Biotransformation Mechanisms

The transformation of pyrethroid insecticides into this compound involves a series of enzymatic reactions, primarily categorized into cleavage, oxidation, and conjugation.

Role of Esterases and Hydrolases in Metabolic Cleavage

The initial and rate-limiting step in the metabolism of most pyrethroid insecticides is the cleavage of the ester bond. nih.govbohrium.com This reaction is predominantly catalyzed by a class of enzymes known as carboxylesterases (CEs), which are a type of hydrolase. nih.govmsstate.eduresearchgate.net These enzymes are abundant in the mammalian liver and play a critical role in the detoxification of a wide variety of xenobiotics containing ester linkages. nih.govmsstate.edu

Oxidative Metabolic Pathways (e.g., Hydroxylation, Cytochrome P450-mediated Transformations)

Following the initial ester hydrolysis, the resulting metabolites, including 3-phenoxybenzoic acid, undergo further oxidative metabolism. researchgate.net A key oxidative pathway is hydroxylation, which is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.netnih.govresearchgate.net These monooxygenases are crucial for the detoxification of a vast array of foreign compounds. mdpi.com

In the context of 3-phenoxybenzoic acid, CYP enzymes catalyze the addition of a hydroxyl group to the aromatic rings. This can result in the formation of various hydroxylated metabolites, including this compound. ebi.ac.uk For instance, studies with chicken liver microsomes have demonstrated that the metabolism of 3-phenoxybenzoic acid is dependent on NADPH and oxygen and is inhibited by carbon monoxide, which are characteristic features of P450-catalyzed reactions. ebi.ac.uk While 4'-hydroxylation is a major pathway, hydroxylation at other positions on the phenoxy or benzoic acid rings also occurs. nih.govnih.gov

Conjugation Reactions (e.g., Glucuronidation, Amino Acid Conjugation)

After oxidative metabolism, the hydroxylated metabolites of 3-phenoxybenzoic acid, as well as 3-PBA itself, can undergo Phase II conjugation reactions. ebi.ac.ukuomus.edu.iqdrughunter.com These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. uomus.edu.iq

Glucuronidation: This is a common conjugation pathway where glucuronic acid is attached to the metabolite. nih.gov Studies in rats have identified glucuronide conjugates of both 3-phenoxybenzoic acid and its hydroxylated derivatives as major biliary metabolites. nih.gov

Amino Acid Conjugation: Another important conjugation pathway involves the attachment of amino acids, such as glycine (B1666218) and taurine, to the carboxylic acid group of the metabolite. al-edu.com While less predominant than sulfation for 3-phenoxybenzoic acid in some species, amino acid conjugates are still formed. nih.gov For instance, glycine conjugates of 3-PBA have been identified. nih.gov This process involves the activation of the carboxylic acid to a CoA-thioester, which then reacts with the amino acid. uomus.edu.iq

In Vitro and In Vivo Metabolic Fate Studies

The metabolic fate of this compound, a hydroxylated metabolite of 3-phenoxybenzoic acid (3-PBA), has been primarily investigated in the context of the biotransformation of its parent compound, which is a common metabolite of several synthetic pyrethroid insecticides. Research has utilized both in vivo animal models and in vitro systems to elucidate the pathways of its transformation and excretion.

In Vivo Studies

In vivo studies, predominantly conducted in rats, have been instrumental in understanding the absorption, distribution, metabolism, and excretion of 3-phenoxybenzoic acid and its derivatives. Following oral administration, 3-PBA is readily absorbed and undergoes extensive metabolism before being rapidly eliminated, primarily through urine. researchgate.net

A key metabolic transformation of 3-PBA is aromatic hydroxylation, leading to the formation of various hydroxylated metabolites, including this compound. However, studies indicate that hydroxylation at the 4'-position of the phenoxy ring is the major pathway, with other positional isomers, such as this compound, considered minor metabolites. nih.gov

Once formed, these hydroxylated metabolites, along with the parent 3-PBA, undergo Phase II conjugation reactions. The major conjugation pathways involve the formation of glucuronic acid and sulfate (B86663) conjugates. researchgate.netnih.govnih.gov In rats, the primary urinary metabolite of 3-PBA is the O-sulfate ester of 4'-hydroxy-3-phenoxybenzoic acid. nih.gov Glucuronide conjugates of both 3-PBA and its hydroxylated metabolites are also formed and are major components found in bile. nih.gov

In Vitro Studies

In vitro models, such as liver microsomes, have been crucial for studying the specific enzymatic reactions involved in the metabolism of xenobiotics like 3-phenoxybenzoic acid. nih.govnih.gov Liver microsomes contain a high concentration of Phase I enzymes, like cytochrome P450 (CYP) oxidases responsible for hydroxylation, and Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) that catalyze the conjugation with glucuronic acid. nih.gov While specific studies focusing solely on this compound are limited, the general principles of xenobiotic metabolism suggest that it would be a substrate for these enzymatic systems.

In vitro studies have confirmed the deconjugation of biliary glucuronides by gut bacteria, supporting the in vivo observations of enterohepatic circulation. nih.gov Furthermore, research using human hepatocyte cell lines (HepG2) has investigated the cellular effects of 3-PBA, where intracellular metabolic processes, including oxidation and conjugation, play a role in its biological activity. nih.gov

The biotransformation of 3-phenoxybenzoic acid can be summarized in the following table, which includes the formation of this compound and its subsequent potential metabolic steps.

| Metabolic Step | Parent Compound | Enzymes Involved (Putative) | Resulting Metabolite(s) | Biological System |

| Phase I: Hydroxylation | 3-Phenoxybenzoic acid | Cytochrome P450 (CYP) oxidases | This compound, 4'-Hydroxy-3-phenoxybenzoic acid, other hydroxylated isomers | In vivo (Rat), In vitro (Liver Microsomes) |

| Phase II: Glucuronidation | This compound | UDP-glucuronosyltransferases (UGTs) | This compound glucuronide | In vivo (Rat), In vitro (Liver Microsomes) |

| Phase II: Sulfation | This compound | Sulfotransferases (SULTs) | This compound sulfate | In vivo (Rat) |

| Enterohepatic Circulation | Glucuronide conjugates | Bacterial β-glucuronidases | Free (deconjugated) acids | In vivo (Rat gut) |

Table 1: Summary of Metabolic Transformations

In the context of environmental bioremediation, certain microorganisms have also been shown to metabolize 3-phenoxybenzoic acid. For instance, some bacterial and fungal strains can hydroxylate 3-PBA to form this compound, which can be further degraded into simpler compounds like gallic acid and phenol (B47542). researchgate.net

Advanced Analytical Methodologies for 3 Hydroxy 5 Phenoxybenzoic Acid

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are pivotal for the precise separation, identification, and quantification of 3-Hydroxy-5-phenoxybenzoic acid in various complex matrices. These methods offer superior resolution and sensitivity, enabling the detection of trace amounts of the compound and its metabolites.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful analytical tool for the determination of this compound. This technique combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for faster analyses and better resolution compared to conventional HPLC.

The mass spectrometer, often a triple quadrupole, operates in multiple reaction monitoring (MRM) mode for quantitative analysis. nih.gov This involves the selection of a specific precursor ion of the analyte in the first quadrupole, fragmentation of the precursor ion in the collision cell (the second quadrupole), and detection of a specific product ion in the third quadrupole. This high selectivity minimizes matrix interference and enhances the accuracy of quantification. nih.gov

Method development for UHPLC-MS/MS analysis of this compound involves the optimization of several parameters, including the mobile phase composition, gradient elution program, column type, and mass spectrometry settings. nih.govresearchgate.net For instance, a typical mobile phase might consist of an aqueous solution with a small percentage of formic acid to improve ionization and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient elution allows for the effective separation of the analyte from other matrix components.

The application of UHPLC-MS/MS has been demonstrated in the analysis of various compounds in complex samples, showcasing its potential for high-throughput and sensitive detection. nih.govresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Identification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a crucial technique for identifying metabolites of various compounds, including the precursors to this compound. nih.govresearchgate.net While UHPLC-MS/MS is often preferred for quantification due to its speed and sensitivity, HPLC-MS remains a valuable tool for metabolic profiling, which involves the identification of all possible metabolites in a biological system. researchgate.netnih.gov

In the context of this compound, it is known to be a metabolite itself, formed through the hydroxylation of 3-phenoxybenzoic acid. researchgate.netresearchgate.netdokumen.pub This transformation is often mediated by microorganisms. researchgate.netdokumen.pubresearchgate.net Further metabolism can lead to the formation of other compounds like gallic acid and phenol (B47542). researchgate.netresearchgate.netdokumen.pub

The process of metabolite identification using HPLC-MS involves separating the components of a sample using an HPLC system and then analyzing them with a mass spectrometer. nih.gov The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent compound and its metabolites, which, combined with the retention time from the HPLC, aids in their identification. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, are often employed for this purpose to obtain accurate mass measurements, which can help in determining the elemental composition of the metabolites. nih.govmdpi.com

Immunoanalytical Detection Methods

Immunoanalytical methods leverage the specific binding interaction between an antibody and an antigen for the detection and quantification of target molecules. These techniques are known for their high sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique. A direct competitive ELISA (dc-ELISA) has been developed for the detection of 3-phenoxybenzoic acid (3-PBA), a precursor to this compound. nih.gov In this assay format, the target analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

A highly sensitive direct competitive fluorescence enzyme immunoassay (dc-FEIA) based on a nanobody-alkaline phosphatase fusion protein has been developed for the detection of 3-PBA in urine. nih.gov This assay demonstrated a very low limit of detection (LOD) of 0.011 ng/mL and a 50% inhibitory concentration (IC50) of 0.082 ng/mL, showing a significant improvement in sensitivity compared to traditional dc-ELISA methods. nih.gov The results obtained with this immunoassay showed good correlation with those from LC-MS analysis, indicating its reliability. nih.gov

The development of such an assay involves several key steps, including the production of specific antibodies (or nanobodies), conjugation of the antigen or antibody with an enzyme, optimization of assay conditions, and validation of the method's performance. nih.gov

Advanced Sample Preparation Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step in the analytical workflow to remove interfering substances from the matrix and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analysis. phenomenex.comnih.gov3p-instruments.com3p-instruments.comepa.gov

Solid-Phase Extraction (SPE) is a commonly used and effective sample preparation technique. phenomenex.com It involves passing a liquid sample through a solid sorbent material that selectively retains the analyte. phenomenex.com Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent. phenomenex.com The choice of sorbent material (e.g., C18, polymeric, ion-exchange) depends on the physicochemical properties of the analyte and the sample matrix. For the analysis of drugs in compound feed, an Oasis PRiME HLB solid-phase extraction column has been utilized for sample purification.

Other sample preparation techniques include liquid-liquid extraction (LLE), protein precipitation, and more advanced methods like solid-phase microextraction (SPME) and microwave-assisted extraction (MAE). phenomenex.comnih.gov The selection of the appropriate technique is crucial for achieving reliable and reproducible results. nih.gov

Method Validation for Quantitative and Qualitative Analysis

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. It provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a specific matrix. nih.govnih.gov

For quantitative methods like UHPLC-MS/MS, validation typically includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A good linear relationship is indicated by a correlation coefficient (R²) close to 1. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Recovery: The efficiency of the extraction process, determined by comparing the analyte concentration in a processed sample to the concentration in a standard solution.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions. nih.gov

The table below summarizes typical validation parameters for a UHPLC-MS/MS method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the analyte retention time. |

| Linearity (R²) | The correlation coefficient of the calibration curve. | R² > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision (RSD%) | The relative standard deviation of replicate measurements. | ≤15% (≤20% at LLOQ). researchgate.net |

| Recovery | The efficiency of the sample preparation process. | Consistent, precise, and reproducible. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10. researchgate.net |

Application in Environmental and Biological Matrix Monitoring

The monitoring of 3-phenoxybenzoic acid (3-PBA) in various environmental and biological samples is crucial for assessing exposure to a broad range of pyrethroid insecticides. nih.gov As a common metabolite for numerous pyrethroids like permethrin, cypermethrin, and deltamethrin, 3-PBA serves as a key urinary biomarker. researchgate.net Its presence is not limited to biological systems; it is also an environmental degradation product found in matrices such as soil. nih.govipp.pt Consequently, robust and sensitive analytical methods are required to detect and quantify 3-PBA at trace levels in these complex samples.

The most common analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with highly sensitive detectors. cdc.gov For biological samples, particularly urine, methods frequently involve an initial hydrolysis step to release 3-PBA from its conjugated forms (e.g., glucuronide or sulfate (B86663) conjugates), followed by an extraction and cleanup procedure. researchgate.netnih.gov Solid-phase extraction (SPE) is a widely used technique for both extraction and removal of interfering components from the matrix. ipp.pt For GC analysis, a derivatization step is typically necessary to make the metabolite suitable for detection. ipp.ptresearchgate.net

Biological Matrix Monitoring

Human biomonitoring, primarily through urine analysis, is the most common approach for evaluating pyrethroid exposure. nih.gov The rapid metabolism and excretion of parent pyrethroids make their urinary metabolites, like 3-PBA, reliable indicators of recent exposure. cdc.gov Studies show that pyrethroid exposures are widespread globally, with 3-PBA being frequently detected in the general population. nih.gov For instance, data from the National Health and Nutrition Examination Survey (NHANES) in the United States showed 3-PBA was detected in over 70% of participants between 1999 and 2002. mdpi.com A 2016 study in North Carolina detected 3-PBA in 98% of 24-hour composite urine samples from 50 adults, with a geometric mean concentration of 1.68 ng/mL. nih.gov

Advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity, allowing for the quantification of 3-PBA at very low levels. nih.govmdpi.com Enzyme-linked immunosorbent assay (ELISA) offers a high-throughput and cost-effective alternative for screening large numbers of samples. nih.gov

Table 1: Research Findings on the Analysis of 3-PBA in Human Urine

| Analytical Method | Sample Preparation | Limit of Quantification (LOQ) / Detection (LOD) | Recovery (%) | Key Findings & Reference |

|---|---|---|---|---|

| GC-ECD | Liquid-Liquid Extraction (LLE), Derivatization | LOD: 0.1 ng/mL | Not Reported | Developed as a simple and inexpensive method for laboratories in developing countries. researchgate.net |

| ELISA | Solid-Phase Extraction (SPE) | LOQ: 2 µg/L | 110 ± 6% | A high-throughput method validated for an exposure assessment study of forestry workers. nih.gov |

| HPLC-MS/MS | 24-h composited urine | Not specified (detected in 98% of samples) | Not Reported | Identified predictors of exposure, such as time spent outdoors and diet. nih.gov |

| LC-MS/MS | Enzymatic Hydrolysis, LLE, SPE, Cleanup | LOQ: 0.3 ng/L | 68.7 ± 5.47% | While for a different compound (3-OHBaP), this study demonstrates the high sensitivity achievable for hydroxylated acids in urine. nih.gov |

Environmental Matrix Monitoring

Concerns about the contamination of environmental media have driven the development of methods to analyze pyrethroid residues in soil, water, and air. cdc.gov In soil, 3-PBA can persist as a residue from the degradation of parent insecticides. ipp.pt Analytical approaches for environmental samples often mirror those for biological matrices, utilizing GC and HPLC with various detectors. cdc.gov

A specific and validated method for determining 3-PBA in agricultural soils involved solid-phase extraction followed by GC-MS analysis. ipp.pt This method demonstrated good recovery and was sensitive enough to detect the metabolite at nanogram-per-gram levels, proving effective for assessing soil contamination. ipp.pt For water samples, detection limits in the parts-per-billion (µg/L) range have been achieved using standard GC and HPLC methods. cdc.gov

Table 2: Research Findings on the Analysis of 3-PBA in Environmental Samples

| Matrix | Analytical Method | Sample Preparation | Limit of Quantification (LOQ) / Detection (LOD) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Agricultural Soil | GC/MS | Solid-Phase Extraction (SPE) | LOQ: 13.3 ng/g; LOD: 4.0 ng/g | 70.3 - 93.5% | ipp.pt |

| Water | GC and HPLC | Not specified | ppb (µg/L) range | Not Reported | cdc.gov |

| Air | GC/ECD | Not specified | LOD: 0.1 µg/m³ (for parent compound cypermethrin) | 100.15% (for parent compound cypermethrin) | cdc.gov |

Computational and Theoretical Investigations of 3 Hydroxy 5 Phenoxybenzoic Acid

Molecular Structure Elucidation and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical and chemical properties, as well as its biological activity. For molecules like 3-Hydroxy-5-phenoxybenzoic acid, which contains multiple rotatable bonds, conformational analysis is key to understanding its behavior.

Electric dipole moment studies on related structures, such as 1-phenoxymethyl-3,4-dihydroisoquinolines, have shown that these molecules can exist as a mixture of several stable conformations in solution rsc.org. This suggests that this compound likely also adopts multiple low-energy conformations. The relative orientation of the phenoxy and benzoic acid moieties, as well as the orientation of the hydroxyl and carboxyl groups, can vary.

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the optimized geometries and relative energies of different conformers researchgate.net. For benzoic acid and its derivatives, it has been shown that both monomeric and dimeric forms can exist, with the dimeric form being stabilized by hydrogen bonding between the carboxylic acid groups researchgate.net. The planarity of the phenyl rings and the orientation of the substituent groups are key parameters in these analyses researchgate.net.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. Methods like DFT are used to calculate a range of electronic descriptors. researchgate.netnih.gov

Key electronic properties that are often investigated include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and stability. researchgate.netchalcogen.ro A smaller energy gap generally implies higher reactivity researchgate.net.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity (χ), global hardness (η), and softness (σ) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

For derivatives of benzoic acid, these calculations have been used to correlate electronic properties with activities like corrosion inhibition researchgate.net. For example, a lower HOMO-LUMO gap was associated with higher inhibition efficiency researchgate.net.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance |

| Highest Occuped Molecular Orbital Energy | EHOMO | Related to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability. |

| Dipole Moment | µ | Measures the overall polarity of the molecule. |

| Electronegativity | χ | Tendency to attract electrons. |

| Global Hardness | η | Resistance to change in electron distribution. |

| Global Softness | σ | Reciprocal of global hardness, indicates reactivity. |

This table is generated based on concepts from multiple sources.

Molecular Docking and Simulation Studies of Related Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

Derivatives of 3-phenoxybenzoic acid have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, a series of benzamide (B126) and oxadiazole derivatives of 3-phenoxybenzoic acid were synthesized and docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov The docking studies helped to identify key interactions between the ligands and the amino acid residues in the VEGFR-2 binding pocket, providing a rationale for the observed biological activities. nih.gov

Similarly, docking studies have been performed on other benzoic acid derivatives against various targets, including the SARS-CoV-2 main protease and epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comresearchgate.net These studies have highlighted the importance of specific functional groups, such as hydroxyl and carbonyl groups, in forming hydrogen bonds and other interactions with the protein's active site. mdpi.com The binding energy, calculated from the docking simulations, provides an estimate of the binding affinity, with more negative values indicating stronger binding. researchgate.net

Table 2: Examples of Molecular Docking Studies on Benzoic Acid Derivatives

| Compound Class | Target Protein | Key Findings |

| Benzamide and oxadiazole derivatives of 3-phenoxybenzoic acid | VEGFR-2 | Identified key binding interactions and guided the selection of compounds for further biological investigation. nih.gov |

| Benzoic acid and gallic acid derivatives | SARS-CoV-2 main protease | 2,5-dihydroxybenzoic acid and octyl gallate were identified as promising candidates based on their docking scores. mdpi.com |

| New hydroxy benzoic acid derivatives | EGFR tyrosine kinase | Compound 8 showed a binding energy comparable to the standard inhibitor erlotinib. researchgate.net |

Prediction of Metabolic Pathways and Transformation Products

Predicting the metabolic fate of a compound is crucial in drug discovery and environmental science. Computational tools can be used to predict the potential metabolic pathways and the resulting transformation products.

3-Phenoxybenzoic acid (3-PBA) is a known metabolite of certain pyrethroid insecticides, and its presence in urine is used as a biomarker of exposure. nih.gov This indicates that the phenoxybenzoic acid scaffold can be processed by metabolic enzymes in the body. The metabolic pathways for related compounds, such as p-hydroxybenzoic acid (PHBA), have been studied in microorganisms. nih.gov In engineered Pseudomonas putida, PHBA is produced from chorismate, a key intermediate in the shikimate pathway. nih.gov The degradation of PHBA can also occur, for example, through the action of p-hydroxybenzoate hydroxylase. nih.gov

Computational approaches for metabolic pathway prediction often involve rule-based systems or machine learning algorithms. biorxiv.orgbiorxiv.org These methods use the chemical structure of a compound to predict its susceptibility to various metabolic reactions, such as oxidation, hydrolysis, and conjugation. For a molecule like this compound, potential metabolic transformations could include hydroxylation of the aromatic rings, cleavage of the ether bond, and conjugation of the hydroxyl and carboxylic acid groups with glucuronic acid or sulfate (B86663).

The photo-oxidation of polycarbonates, which can contain phenoxy groups, can lead to the formation of o-phenoxybenzoic acid among other products, suggesting that the ether linkage can be susceptible to cleavage under certain conditions. wikipedia.org

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. These studies are fundamental in medicinal chemistry for designing more potent and selective drugs.

For derivatives of benzoic acid, SAR studies have revealed several key features that are important for their biological activity. For example, in the context of anti-sickling properties, hydrophilic substituents on the phenyl ring were found to be necessary for interaction with polar amino acid residues, while the phenyl core itself is important for hydrophobic interactions. iomcworld.com

In the development of inhibitors for specific enzymes, SAR studies of related structures provide valuable insights. For 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors, a docking-based SAR analysis was performed to understand the determinants of their inhibitory activity. frontiersin.org Similarly, for 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, it was found that the carboxylic acid and the adjacent hydroxyl group were essential for maintaining activity. nih.gov Modification of other parts of the molecule then led to an improvement in potency. nih.gov

For derivatives of 3-epi-deoxynegamycin, a SAR study focusing on the main carbon chain length and esterification of the carboxylic acid part led to the discovery of more potent readthrough compounds. nih.gov These studies demonstrate that systematic modification of a lead compound, guided by SAR principles, can lead to derivatives with improved biological profiles.

Environmental Dynamics and Microbial Biodegradation of 3 Hydroxy 5 Phenoxybenzoic Acid

Occurrence and Distribution in Environmental Compartments (Soil, Water)

3-Hydroxy-5-phenoxybenzoic acid is an intermediate metabolite in the degradation of 3-phenoxybenzoic acid (3-PBA). 3-PBA, in turn, is a significant and persistent metabolite of synthetic pyrethroid insecticides, which are used extensively in both agricultural and urban settings. plos.orgresearchgate.net Consequently, the presence of this compound in the environment is directly linked to the use and degradation of these parent compounds.

In Soil: 3-PBA, the precursor to this compound, is known to be persistent in soil, with a half-life that can range from 120 to 180 days, depending on factors like soil type and climate. nih.gov It can be introduced into the soil through agricultural runoff and the degradation of pyrethroid insecticides. nih.govnih.gov While 3-PBA has a tendency to be absorbed by sediment, which can increase its persistence, its degradation ultimately leads to the formation of metabolites including this compound. nih.gov The accumulation of 3-PBA in soil is a concern as it can inhibit the biodegradation of its parent pyrethroid compounds, leading to secondary pollution. mdpi.com

In Water: Due to its high solubility in water and low sorption in soil, 3-PBA is mobile and can be transported into surface and groundwater. nih.gov Its presence has been confirmed in urban sediments and surface water. plos.org The conversion of pyrethroids to 3-PBA can occur on urban hard surfaces like concrete, and subsequent runoff can transport it to nearby water bodies. researchgate.net Low levels of 3-PBA have been detected in urban streams, indicating its potential for off-site transport. researchgate.net The degradation of 3-PBA in aquatic environments, through microbial action, leads to the formation of this compound, among other metabolites.

Microbial Degradation Pathways and Characterization of Degrading Organisms

The biodegradation of this compound is intrinsically linked to the microbial breakdown of its precursor, 3-phenoxybenzoic acid (3-PBA). A variety of microorganisms, including bacteria and fungi, have been identified with the capacity to degrade 3-PBA, and in some cases, the subsequent metabolites like this compound.

Bacterial Strains and Their Degradation Capacities (e.g., Bacillus sp., Sphingomonas sp., Pseudomonas sp., Klebsiella pneumoniae)

Several bacterial genera have demonstrated the ability to degrade 3-PBA, utilizing it as a source of carbon and energy.

Bacillus sp. : A strain designated as DG-02, identified as a Bacillus species, was isolated from soil and showed the ability to degrade 95.6% of an initial 50 mg/L concentration of 3-PBA within 72 hours. plos.org This strain converts 3-PBA into several intermediates, including phenol (B47542) and protocatechuate. plos.org

Sphingomonas sp. : A strain identified as Sphingomonas sp. SC-1, isolated from activated sludge, was capable of completely degrading 300 mg/L of 3-PBA within 24 hours. researchgate.net This strain utilizes 3-PBA as its sole source of carbon for growth. researchgate.net Another strain, Sphingomonas sp. JZ-2, has also been noted for its 3-PBA degrading capabilities. mdpi.com

Pseudomonas sp. : Pseudomonas pseudoalcaligenes POB310 is a bacterial strain that can use 3-PBA as a growth substrate. nih.gov However, its degradation of 3-PBA in soil can be incomplete. nih.gov Modified strains of Pseudomonas have shown enhanced degradation capabilities, completely breaking down 3-PBA in soil. nih.gov

Klebsiella pneumoniae : A novel strain, Klebsiella pneumoniae BPBA052, isolated from soybean rhizosphere soil, demonstrated the ability to degrade 96.37% of 100 mg/L of 3-PBA within 72 hours. researchgate.net This strain can also degrade the parent pyrethroid pesticides. scholaris.ca

Interactive Table: Bacterial Degradation of 3-Phenoxybenzoic Acid

| Bacterial Strain | Source | Degradation Efficiency | Key Findings |

| Bacillus sp. DG-02 | Soil | 95.6% of 50 mg/L in 72h plos.org | Degrades 3-PBA to phenol and protocatechuate. plos.org |

| Sphingomonas sp. SC-1 | Activated Sludge | 100% of 300 mg/L in 24h researchgate.net | Utilizes 3-PBA as sole carbon source. researchgate.net |

| Pseudomonas pseudoalcaligenes POB310 | Soil | Incomplete degradation in soil. nih.gov | Modified strains show complete degradation. nih.gov |

| Klebsiella pneumoniae BPBA052 | Soybean Rhizosphere Soil | 96.37% of 100 mg/L in 72h researchgate.net | Also degrades parent pyrethroids. scholaris.ca |

Fungal Strains and Their Degradation Mechanisms (e.g., Aspergillus oryzae, Aspergillus niger, Eurotium cristatum)

Fungi also play a role in the degradation of 3-PBA, often through co-metabolism.

Aspergillus oryzae : The M-4 strain of Aspergillus oryzae, isolated from soy sauce koji, can degrade 80.62% of 100 mg/L of 3-PBA within five days. nih.gov This fungus transforms 3-PBA into several metabolites, including this compound, phenol, and protocatechuic acid. nih.gov A notable aspect of its degradation process is a mutual transformation between 3-phenoxybenzyl alcohol and 3-PBA, which is thought to be a self-protection mechanism. nih.gov

Aspergillus niger : Aspergillus niger YAT1, found in brick tea, is another fungal strain capable of degrading 3-PBA. mdpi.com It can completely degrade 100 mg/L of 3-PBA in 22 hours. mdpi.com

Eurotium cristatum : The ET1 strain of Eurotium cristatum, isolated from Fuzhuan tea, has also been identified as a 3-PBA degrader. mdpi.com

Genetic and Enzymatic Basis of Biodegradation (e.g., Flavin-dependent monooxygenases, Cytochrome P450)

The microbial degradation of 3-PBA and its metabolites is facilitated by specific enzymes. In the case of Pseudomonas pseudoalcaligenes POB310, the initial step in the degradation of 3-PBA is carried out by a dioxygenase enzyme encoded on the pPOB plasmid. nih.gov

In fungi like Aspergillus oryzae M-4, the degradation process involves a series of enzymatic reactions. The hydroxylation of 3-PBA to produce this compound is catalyzed by lignin (B12514952) peroxidase (LiP). sigmaaldrich.com The cleavage of the ether bond in 3-PBA, leading to the formation of phenol and gallic acid, is facilitated by both cytochrome P450 (CYP450) and LiP. sigmaaldrich.com Further degradation of phenol to catechol is also carried out by LiP. sigmaaldrich.com

Factors Influencing Biodegradation Kinetics and Efficiency (e.g., pH, Temperature, Nutrient Availability)

The rate and effectiveness of the microbial degradation of 3-PBA are influenced by several environmental factors.

pH: The pH of the environment plays a crucial role. For the bacterial strain Bacillus sp. DG-02, the optimal pH for 3-PBA degradation was determined to be 7.7. plos.orgnih.gov Studies on the fungal strain Aspergillus niger YAT have shown that alkaline conditions can enhance the degradation rate of 3-PBA, while acidic conditions may increase its stability and resistance to microbial breakdown. mdpi.com

Temperature: Temperature significantly affects microbial activity. The optimal temperature for 3-PBA degradation by Bacillus sp. DG-02 was found to be 30.9°C. plos.orgnih.gov For Klebsiella pneumoniae BPBA052, the optimal temperature was determined to be 35.01°C. researchgate.net Generally, higher temperatures tend to increase microbial activity and degradation rates. nih.gov

Nutrient Availability: The presence of other nutrients can impact degradation. For instance, the degradation of 3-PBA by Bacillus sp. DG-02 was stimulated in the presence of glucose. plos.org In soil environments, the supplementation with phosphorus and nitrogen has been shown to be a favorable condition for the degradation of 3-PBA by Pseudomonas pseudoalcaligenes POB310. nih.gov

Initial Contaminant Concentration: The initial concentration of 3-PBA can also affect the degradation rate. With Bacillus sp. DG-02, higher initial concentrations of 3-PBA led to a decrease in the specific degradation rate, suggesting a potential inhibitory effect at high concentrations. plos.orgnih.gov

Strategies for Environmental Bioremediation

Bioremediation, which utilizes living microorganisms to remove pollutants, is a promising and environmentally friendly approach for cleaning up environments contaminated with 3-PBA. plos.org The inoculation of contaminated soil with specific microbial strains has been shown to be an effective strategy.

For example, inoculating soil with the bacterial strain Bacillus sp. DG-02 resulted in a significantly higher degradation rate of 3-PBA compared to non-inoculated soil. plos.org Similarly, the introduction of the bacterial strain Stenotrophomonas sp. ZS-S-01 into various soils demonstrated efficient degradation of both fenvalerate (B1672596) (a pyrethroid insecticide) and 3-PBA. nih.gov This strain significantly reduced the half-lives of these compounds in the soil. nih.gov

The use of modified bacterial strains, such as the Pseudomonas strains B13-D5 and B13-ST1, has also proven to be a successful bioremediation strategy. nih.gov These modified strains demonstrated superior survival in soil and were able to completely degrade 3-PBA, highlighting the potential for in situ bioremediation even with low densities of introduced bacteria. nih.gov The co-culturing of different microbial strains, such as Bacillus licheniformis B-1 and Sphingomonas sp. SC-1, can also enhance the degradation of both the parent pyrethroid and its metabolite, 3-PBA. researchgate.net

Role of 3 Hydroxy 5 Phenoxybenzoic Acid in Chemical Synthesis and As a Research Intermediate

Utilization as a Building Block in Complex Organic Synthesis

The molecular architecture of 3-hydroxy-5-phenoxybenzoic acid, featuring three distinct functional groups, provides multiple reactive sites for chemical modification. This versatility allows it to serve as a valuable building block in the construction of more complex organic molecules. Chemists can selectively target the carboxylic acid, the hydroxyl group, or the aromatic rings to build intricate molecular frameworks.

For instance, derivatives of the closely related 3-hydroxybenzoic acid are known to be used in the synthesis of hybrid derivatives with potential chemotherapeutic applications. rasayanjournal.co.inresearchgate.net Similarly, 3,5-dihydroxybenzoic acid is a key starting material for synthesizing Resveratrol, a compound with significant antioxidant properties, and Bromoprim, a broad-spectrum antibacterial agent. guidechem.com The phenoxy group in this compound adds another layer of complexity and potential for creating diaryl ether linkages, which are present in many biologically active compounds.

The general strategy involves using the existing functional groups to introduce new functionalities or to couple the molecule with other synthetic intermediates. The carboxylic acid can be converted to esters, amides, or acid halides, while the hydroxyl group can be transformed into ethers or esters. These transformations are fundamental steps in multi-step organic synthesis.

Intermediate in the Production of Specialty Chemicals

Specialty chemicals are materials produced for specific applications, often requiring complex synthesis. The trifunctional nature of this compound makes it a candidate for creating polymers and other advanced materials. For example, dihydroxybenzoic acid derivatives are used to create polyesters and synthetic tanning agents. guidechem.com The presence of both a hydroxyl and a carboxylic acid group allows for the formation of polyester (B1180765) chains.

Furthermore, phenoxybenzoic acid structures are precursors for high-performance polymers like Polyether ether ketone (PEEK). The monomer 4-(4-phenoxyphenoxy)benzoic acid is used in the low-temperature electrophilic route to produce PEEK, a thermoplastic known for its exceptional mechanical and chemical resistance properties. google.com By analogy, this compound could be explored as a monomer or co-monomer to impart specific properties, such as improved solubility or thermal characteristics, to such polymers. The additional hydroxyl group offers a potential site for cross-linking, which could enhance the rigidity and thermal stability of the resulting polymer.

The synthesis of specialty chemicals often involves the precise arrangement of functional groups to achieve a desired property. The defined 3,5-substitution pattern of the hydroxyl and phenoxy groups on the benzoic acid core provides a rigid scaffold that can be functionalized to create materials with tailored electronic, optical, or mechanical properties.

Research-Grade Chemical Reagent for Synthetic Chemistry

As a research chemical, this compound serves as a specialized reagent for developing new synthetic methodologies and creating novel compounds for scientific investigation. Its availability from chemical suppliers, though not as widespread as its simpler analogs, indicates its use in laboratory-scale research and development.

In a research context, this compound can be used to:

Develop Novel Derivatives: Synthesize new esters, ethers, and amides to explore their biological activities. Studies on 3-phenoxybenzoic acid have shown that its derivatives can exhibit antiplatelet, antioxidant, and enzyme-inhibiting properties. researchgate.net

Investigate Reaction Mechanisms: The multiple functional groups allow for the study of selectivity in chemical reactions. Researchers can investigate conditions that favor reaction at one site over another, leading to the development of new synthetic strategies.

Create Molecular Probes: By attaching fluorescent tags or other reporter groups, this compound can be converted into molecular probes to study biological systems or material properties.

The compound's structure is well-defined, which is crucial for its role as a research reagent, ensuring reproducibility in synthetic protocols.

Conclusion and Future Research Directions

Current State of Knowledge and Research Gaps

The existing body of research on 3-hydroxy-5-phenoxybenzoic acid is intrinsically linked to the study of its parent compounds, the pyrethroids. It is recognized as a minor metabolite formed through the hydroxylation of 3-phenoxybenzoic acid (3-PBA), which itself is a primary and more abundant metabolite resulting from the ester hydrolysis of many pyrethroid insecticides. nih.gov

Current knowledge is concentrated in the following areas:

Biomarker of Exposure: Its presence in biological samples, such as urine, serves as an indicator of exposure to certain pyrethroids. However, it is considered a minor metabolite compared to 3-PBA. nih.gov

Metabolic Pathways: It is understood to be a product of secondary metabolism, specifically the hydroxylation of the primary metabolite 3-PBA. nih.gov This process is part of the body's mechanism to increase the water solubility of the xenobiotic, facilitating its excretion.

Toxicological Profile: Recent in silico studies have begun to explore the toxic effects and biological activities of 3-PBA and its metabolites. nih.gov These computational models suggest that metabolites, including hydroxylated forms, could be involved in processes such as apoptosis and may act as neuroendocrine disruptors. nih.gov One study found that 3-PBA can induce pathologies similar to Parkinson's disease in animal models, highlighting the potential neurotoxicity of these metabolites. nih.gov

However, significant research gaps remain:

Quantitative Metabolic Data: There is a lack of comprehensive quantitative data on the conversion rates of 3-PBA to this compound in various species, including humans. This information is crucial for accurately linking exposure levels of parent pyrethroids to the concentrations of this specific metabolite.

Environmental Persistence: The environmental fate and persistence of this compound, separate from the more studied 3-PBA, is an area that requires more focused investigation.

Emerging Synthetic Methodologies and Process Optimization

The primary application for synthesized this compound is as an analytical standard for toxicological and environmental studies. The synthesis of related phenoxybenzoic acids often involves methods like the Ullmann condensation, coupling a phenol (B47542) with a halogenated benzoic acid, or the oxidation of a corresponding acetophenone (B1666503) or alcohol. chemicalbook.com

For this compound specifically, a plausible synthetic route would start from 3,5-dihydroxybenzoic acid. guidechem.com This starting material is a key intermediate in the synthesis of various pharmaceuticals and pesticides. guidechem.com

Future research in this area could focus on:

Selective Monophenylation: Developing high-yield, selective methods for the monophenylation of 3,5-dihydroxybenzoic acid or its esters to avoid the formation of diphenoxy byproducts. This could involve advanced catalytic systems or the use of protecting groups to control reactivity.

Greener Synthesis: Optimizing reaction conditions to use more environmentally benign solvents and reagents, reduce reaction times, and simplify purification processes, aligning with the principles of green chemistry.

Flow Chemistry: Exploring continuous flow synthesis methods, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Advanced Studies in Metabolic Fate and Environmental Biodegradation

The metabolic fate of this compound is a continuation of the pyrethroid degradation pathway. In mammals, pyrethroids are rapidly broken down by esterases and oxidases. researchgate.netnih.gov The common metabolite, 3-PBA, can then undergo further transformation, including hydroxylation to form compounds like this compound, followed by conjugation with sulfates or glucuronic acid to be excreted in urine. nih.govnih.gov

In the environment, the biodegradation of pyrethroid metabolites like 3-PBA has been studied in soil and water systems. nih.govnih.gov Certain bacteria, such as Pseudomonas and Bacillus species, have been shown to degrade 3-PBA. nih.govnih.govelsevierpure.com The degradation pathway can involve the cleavage of the ether bond, producing phenols and other intermediates. nih.gov

Future research should be directed towards:

Microbial Degraders: Identifying and characterizing specific microbial consortia or enzymes capable of degrading this compound in various environmental matrices like soil and wastewater.

Degradation Pathways: Elucidating the complete biodegradation pathway of this compound, identifying all intermediate and final breakdown products to assess their environmental impact.

Bioremediation Strategies: Investigating the potential for using isolated microorganisms for the bioremediation of sites contaminated with pyrethroid insecticides, where this metabolite may be present. nih.govnih.gov

Development of Novel Analytical Tools for Trace Detection

The detection of pyrethroid metabolites in biological and environmental samples is critical for exposure assessment and environmental monitoring. americanlaboratory.com Current methods typically involve a multi-step process including sample hydrolysis (to release conjugated metabolites), extraction, and derivatization, followed by instrumental analysis. nih.gov

The primary analytical techniques employed are:

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique often used for its high resolution and sensitivity, especially with negative chemical ionization for detecting these acidic compounds after derivatization. epa.govoup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can often analyze the compounds directly without derivatization, making it suitable for high-throughput screening. nih.gov

Immunoassays (ELISA): Enzyme-linked immunosorbent assays have been developed for the rapid and cost-effective screening of 3-PBA in a large number of samples, though they may show cross-reactivity with structurally similar metabolites like 4-hydroxy-3-PBA. nih.govresearchgate.net

Table 1: Comparison of Analytical Methods for Pyrethroid Metabolites

| Technique | Sample Matrix | Typical Limit of Detection (LOD) | Key Advantages | Key Limitations |

| GC-MS/MS | Urine, Water, Soil | 0.01 - 0.12 µg/L oup.com | High sensitivity and specificity. americanlaboratory.com | Often requires sample derivatization. nih.govepa.gov |

| LC-MS/MS | Urine, Wastewater | 0.2 µg/L nih.gov | High throughput, no derivatization needed. nih.gov | Matrix effects can suppress ion signals. |

| ELISA | Urine | ~2 µg/L (LOQ) nih.govresearchgate.net | Fast, inexpensive, high-throughput. nih.govresearchgate.net | Potential for cross-reactivity with other metabolites. nih.govresearchgate.net |

Future advancements in this field should aim for:

Direct-Injection Methods: Developing more sensitive LC-MS/MS methods that minimize sample preparation and matrix effects, allowing for faster and more efficient analysis.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS to improve confidence in compound identification and enable non-targeted screening for a wider range of metabolites.

Miniaturized Sensors: Exploring the development of portable biosensors for rapid, on-site detection of this compound and other metabolites in environmental samples.

Prospects for Computational-Driven Research and Predictive Modeling

Computational methods are becoming increasingly valuable for predicting the fate and effects of chemicals, reducing the need for extensive animal testing. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are being developed for pyrethroids to simulate their absorption, distribution, metabolism, and excretion. semanticscholar.orgresearchgate.net These models can help predict internal tissue doses of metabolites across different age groups and exposure scenarios. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the toxicological properties of a chemical based on its structure. Recent in silico studies on 3-PBA and its metabolites have used such approaches to predict potential toxic effects and biological activities. nih.gov

Molecular Docking and Simulation: These tools can model the interaction of metabolites with biological targets like enzymes and receptors. nih.govnih.gov For instance, simulations have been used to study the binding affinity of 3-PBA metabolites to proteins involved in apoptosis and cytochrome P450 enzymes. nih.gov

The future of computational research in this area includes:

Metabolite-Specific Models: Developing PBPK and QSAR models that are specifically parameterized for this compound to provide more accurate predictions of its behavior and toxicity.

Integrated Modeling: Combining PBPK models with in vitro toxicity data and environmental fate models (like the Storm Water Management Model for predicting runoff) to create a comprehensive risk assessment framework. researchgate.netresearchgate.net

AI and Machine Learning: Applying machine learning algorithms to large datasets from biomonitoring, environmental sampling, and computational predictions to identify complex patterns and improve risk prediction for pyrethroid exposure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-5-phenoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer :

- Enzymatic synthesis : Inspired by 4-hydroxybenzoic acid production, enzymatic routes using tailored hydrolases or oxidoreductases can optimize regioselectivity for the 5-phenoxy group. Reaction pH (6–8) and temperature (25–37°C) are critical for enzyme stability and product purity .

- Solid-phase synthesis : Utilize resin-bound intermediates to minimize side reactions. For example, anchor the benzoic acid moiety to a Wang resin, followed by sequential phenoxy-group introduction via Mitsunobu or Ullmann coupling .

- Table 1 : Key Parameters for Synthesis

| Method | Optimal pH | Temperature (°C) | Yield Range (%) |

|---|---|---|---|

| Enzymatic | 7.0–7.5 | 30–37 | 60–85 |

| Solid-phase | N/A | 80–120 (Ullmann) | 45–70 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention time should align with standards (e.g., ~8.2 min at 1.0 mL/min flow rate) .

- NMR : Key signals include a singlet for the phenolic -OH (δ 10.2–10.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). The 5-phenoxy group shows splitting patterns due to para-substitution .

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1680–1700 cm⁻¹) functional groups.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Avoid contact with strong acids/bases .

- Spill management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste. Avoid aqueous washing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to simulate NMR spectra. Compare experimental vs. computed chemical shifts to identify conformational isomers (e.g., rotational barriers in the phenoxy group) .

- Crystallography : If single crystals are obtainable, X-ray diffraction can clarify dihedral angles between the phenolic and benzoic acid moieties, explaining split signals in NMR .

Q. What strategies mitigate low bioavailability in pharmacological studies of this compound derivatives?

- Methodological Answer :

- Prodrug design : Esterify the carboxylic acid group with methyl or pivaloyloxymethyl groups to enhance membrane permeability. Hydrolytic release in vivo restores activity .

- Table 2 : Bioavailability Enhancement Strategies

| Strategy | LogP Improvement | Bioavailability Increase (%) |

|---|---|---|

| Methyl ester | +1.2 | 40–60 |

| PEGylation | +0.8 | 30–50 |

Q. How do researchers analyze conflicting data in enzyme inhibition assays involving this compound?

- Methodological Answer :

- Kinetic assays : Perform Michaelis-Menten studies with COX-2 or LOX enzymes. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Control experiments : Include salicylic acid as a reference inhibitor. If discrepancies persist, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Data Contradiction Analysis

Q. Why might HPLC retention times vary across studies for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.